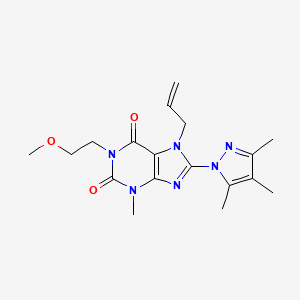
4-(2-Bromoethynyl)-3-methyl-1,2-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, the electrochemical reduction of 2-(2,2-dibromovinyl)naphthalene in a DMF solution yields selectively 2-ethynylnaphthalene or 2-(bromoethynyl)naphthalene in high yields, depending on the electrolysis conditions . Another study reported the synthesis of ethyl 4-(4-(2-bromoethyl)-1H-1,2,3-triazol-1-yl)benzoate using click chemistry .
Molecular Structure Analysis
The molecular structure of similar compounds such as “4-(2-bromoethynyl)benzoic acid” and “4-(2-bromoethynyl)-N,N-dimethylaniline” have been analyzed .
Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, the electrochemical oxidation of bromide to bromine is a viable strategy to reduce waste by avoiding chemical oxidants .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds such as “4-(2-bromoethynyl)benzoic acid” and “4-(2-bromoethynyl)-N,N-dimethylaniline” have been analyzed .
Aplicaciones Científicas De Investigación
Corrosion Inhibition
- The study of 2-amino-4-methyl-thiazole showed its application as a corrosion inhibitor for mild steel in HCl solution, highlighting the compound's strong adsorption as a barrier film on the mild steel surface, which significantly improves corrosion resistance (Yüce et al., 2014).
Drug Discovery Synthesis
- Research involving the synthesis of 1,3-dibromo-1,1-difluoro-2-propanone as a synthon led to the preparation of thiazoles, demonstrating their potential in drug discovery programs. This process allows for the introduction of a bromodifluoromethyl group at the C4 of the thiazole, showcasing the versatility of thiazole derivatives in medicinal chemistry (Colella et al., 2018).
Anticancer Agents
- The synthesis and evaluation of novel thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety have been explored for their potent anticancer activities. This highlights the importance of thiazole derivatives in the development of new anticancer pharmacophores (Gomha et al., 2017).
Synthetic Methodology
- An efficient synthesis method for 2,4-disubstituted thiazoles using ionic liquid under ambient conditions has been developed. This method is practical for the synthesis of compounds like Fanetizole, showcasing the role of thiazole derivatives in synthesizing bioactive molecules (Potewar et al., 2007).
Photophysical Properties
- The synthesis and photophysical properties of 5-N-Arylamino-4-methylthiazoles obtained from direct C–H arylations and Buchwald–Hartwig aminations of 4-methylthiazole have been studied. These compounds exhibit significant luminescence, indicating their potential application in material science and photodynamic therapy (Murai et al., 2017).
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with enzymes such asChymotrypsin-like elastase family member 1 . This enzyme plays a crucial role in the breakdown of proteins in the body.
Mode of Action
This interaction could potentially alter the protein breakdown process in the body .
Biochemical Pathways
Given its potential interaction with enzymes involved in protein breakdown, it may influence related biochemical pathways .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Based on its potential interaction with enzymes involved in protein breakdown, it could influence cellular processes related to protein metabolism .
Propiedades
IUPAC Name |
4-(2-bromoethynyl)-3-methyl-1,2-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNS/c1-5-6(2-3-7)4-9-8-5/h4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBMWEQVMMWADEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC=C1C#CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromoethynyl)-3-methyl-1,2-thiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(5,8-dimethyl-2,4-dioxo-3-(m-tolyl)-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-mesitylacetamide](/img/no-structure.png)

![{[(4-Methylphenyl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B2862051.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2862054.png)
![4-cyclopropyl-1-(4-fluorophenyl)-6-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2862056.png)


![N-(sec-butyl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2862062.png)
![1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone](/img/structure/B2862063.png)


